![molecular formula C19H16N4O2S B4619465 3-(3-acetylphenyl)-7-(4-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4619465.png)
3-(3-acetylphenyl)-7-(4-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Overview
Description
Thiazolo[3,2-a]pyrimidines and related heterocyclic compounds have garnered interest due to their diverse biological activities and potential applications in medicinal chemistry. The compound , being a derivative within this class, likely shares common synthetic pathways and structural motifs that confer its unique properties.
Synthesis Analysis
The synthesis of similar thiazolo[3,2-a]pyrimidine derivatives often involves a multi-step reaction process starting from basic heterocyclic compounds. For example, the synthesis of 5H-thiazolo[2,3-c][1,2,4]triazine derivatives can be achieved through the reaction of 1-acyl-2-bromoacetylenes with 6-methyl-3-thioxo-1,2,4-triazin-5-one in the presence of triethylamine, highlighting the complex reaction conditions required for the synthesis of such compounds (Elokhina et al., 1996).
Scientific Research Applications
Heterocyclic Compounds and Their Applications
Heterocyclic compounds, such as triazines and pyrimidines, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been explored for various scientific applications, including their use in the development of new pharmaceuticals and materials for electronics and microelectronics.
Triazines in Medicinal Chemistry
Triazines are a class of heterocyclic compounds that have shown a wide range of pharmacological activities. They have been studied for potential applications as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and anticonvulsant agents. The versatility and potent pharmacological activity of triazine derivatives make them a core moiety for researchers developing future drugs (Verma, Sinha, & Bansal, 2019).
Pyrimidines in Optical Sensing
Pyrimidine derivatives have been utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. This application is particularly relevant in the development of optical sensors, where pyrimidine-based compounds have been used to detect various substances, offering a range of biological and medicinal applications (Jindal & Kaur, 2021).
Quinazolines and Pyrimidines in Optoelectronic Materials
Quinazolines and pyrimidines have been incorporated into π-extended conjugated systems, proving valuable for creating novel optoelectronic materials. These compounds have been applied in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, showcasing their potential in advancing optoelectronic technology (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
properties
IUPAC Name |
(7Z)-3-(3-acetylphenyl)-7-(pyridin-4-ylmethylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-13(24)15-3-2-4-16(10-15)22-11-21-19-23(12-22)18(25)17(26-19)9-14-5-7-20-8-6-14/h2-10H,11-12H2,1H3/b17-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOZLGQKSCWUDZ-MFOYZWKCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC=NC=C4)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC=NC=C4)/S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.